1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene
Overview
Description
1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a nitro-substituted butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene typically involves a multi-step process. One common method includes the nitration of 1-(4-benzyloxyphenyl)-1-butene. The reaction conditions often involve the use of nitric acid and sulfuric acid as nitrating agents under controlled temperatures to ensure the selective formation of the nitro group on the butene chain .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The benzyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Reduction: 1-(4-Benzyloxyphenyl)-2-amino-1-butene.
Oxidation: 1-(4-Carboxyphenyl)-2-nitro-1-butene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The benzyloxy group may also play a role in modulating the compound’s activity by influencing its binding to specific targets .
Comparison with Similar Compounds
1-(4-Benzyloxyphenyl)-2-amino-1-butene: Similar structure but with an amino group instead of a nitro group.
1-(4-Carboxyphenyl)-2-nitro-1-butene: Similar structure but with a carboxylic acid group instead of a benzyloxy group.
1-(4-Benzyloxyphenyl)-2-chloro-1-butene: Similar structure but with a chloro group instead of a nitro group.
Uniqueness: 1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene is unique due to the presence of both a benzyloxy and a nitro group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and applications in various fields .
Properties
Molecular Formula |
C17H17NO3 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
1-(2-nitrobut-1-enyl)-4-phenylmethoxybenzene |
InChI |
InChI=1S/C17H17NO3/c1-2-16(18(19)20)12-14-8-10-17(11-9-14)21-13-15-6-4-3-5-7-15/h3-12H,2,13H2,1H3 |
InChI Key |
OBORWFOXJSEZOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC1=CC=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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